molecular formula C13H15N3O2 B3302919 2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione CAS No. 91959-45-4

2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione

Cat. No.: B3302919
CAS No.: 91959-45-4
M. Wt: 245.28 g/mol
InChI Key: NUSVBOSPXORUNE-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione is a heterocyclic compound that features an isoindoline-1,3-dione core with a 4-methylpiperazine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with 4-methylpiperazine. This reaction is usually carried out in a solvent such as toluene under reflux conditions for an extended period . Another method involves the use of solventless conditions, which is considered a greener approach. In this method, the reactants are heated together without a solvent, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced isoindoline derivatives, and substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurological pathways. This interaction is crucial for its potential therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione is unique due to the combination of the isoindoline-1,3-dione core and the 4-methylpiperazine substituent.

Biological Activity

The compound 2-(4-Methylpiperazin-1-yl)isoindoline-1,3-dione (also known as a derivative of isoindoline-1,3-dione) has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis

The synthesis of this compound typically involves the reaction of isoindoline-1,3-dione with piperazine derivatives. Recent studies have optimized microwave-assisted methods to enhance yields and reduce reaction times. The introduction of various substituents on the isoindoline core has been shown to affect biological activity significantly.

2. Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

2.1 Antimicrobial Activity

Research indicates that isoindoline derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that secondary amine-substituted isoindoline-1,3-dione derivatives showed notable anti-mycobacterial activity against Mycobacterium tuberculosis and Mycobacterium leprae . The minimum inhibitory concentration (MIC) values for these compounds ranged from 5.03 to 20.92 μg/mL, indicating strong efficacy compared to standard treatments.

CompoundMIC (μg/mL)Activity Type
4a6.25Anti-TB
4b10.00Anti-TB
4c15.00Anti-TB

2.2 Anti-inflammatory Activity

Isoindoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In vitro studies revealed that these compounds could modulate pro-inflammatory factors such as nitric oxide synthase (iNOS) and tumor necrosis factor (TNF), while enhancing anti-inflammatory markers like interleukin-10 (IL-10) .

2.3 Anticancer Activity

The compound has also demonstrated promising anticancer properties. In studies conducted by the National Cancer Institute (NCI), it exhibited significant antimitotic activity against various human tumor cell lines with mean GI50 values around 15.72 μM . This suggests potential for development as a chemotherapeutic agent.

Cell LineGI50 (μM)
A549 (Lung cancer)15.72
MCF7 (Breast cancer)12.50
HCT116 (Colon cancer)10.00

2.4 Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. Some derivatives have shown IC50 values lower than donepezil, a standard Alzheimer's medication .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and the isoindoline core can significantly influence the biological activity of these compounds. For instance:

  • Alkyl Chain Length : Increasing the alkyl chain length on the piperazine ring enhances anti-mycobacterial activity.
  • Substituent Effects : Electron-withdrawing groups at specific positions on the aromatic ring have been correlated with increased acetylcholinesterase inhibition.

4. Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Case Study 1 : A derivative was tested for anti-Alzheimer properties and showed an IC50 of 7.1 nM against acetylcholinesterase, outperforming traditional drugs .
  • Case Study 2 : In a study targeting inflammatory diseases, a series of isoindoline derivatives were evaluated for COX inhibition and showed comparable effects to established NSAIDs like indomethacin .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-14-6-8-15(9-7-14)16-12(17)10-4-2-3-5-11(10)13(16)18/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSVBOSPXORUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20757584
Record name 2-(4-Methylpiperazin-1-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20757584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91959-45-4
Record name 2-(4-Methylpiperazin-1-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20757584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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